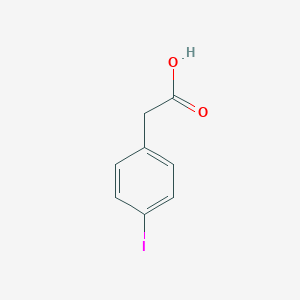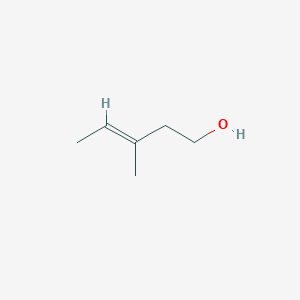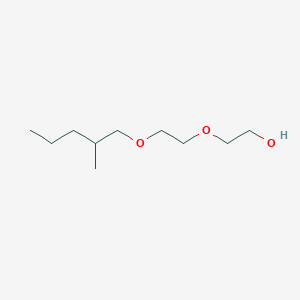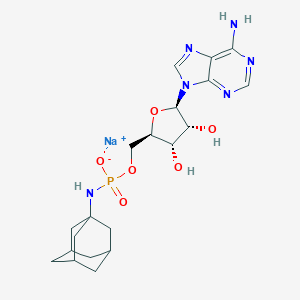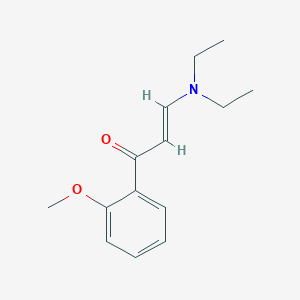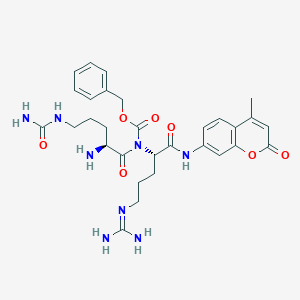
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamide, also known as Z-Cit-Arg-MCA, is a synthetic peptide that is commonly used in scientific research. This peptide is known for its ability to inhibit enzymes such as calpains and caspases, which play important roles in various biochemical and physiological processes.
Wirkmechanismus
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA works by inhibiting the activity of calpains and caspases, which are both cysteine proteases that play important roles in various biological processes. Calpains are calcium-dependent proteases that are involved in cytoskeletal remodeling, cell migration, and apoptosis. Caspases are cysteine proteases that are involved in apoptosis and inflammation. Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA works by binding to the active site of these enzymes, preventing them from cleaving their substrates.
Biochemische Und Physiologische Effekte
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit calpain and caspase activity in vitro and in vivo, and to prevent apoptosis in various cell types. It has also been shown to reduce inflammation in animal models of disease. Additionally, Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA in lab experiments is its specificity for calpains and caspases. This allows researchers to study the effects of inhibiting these enzymes without affecting other proteases. Additionally, Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA is a stable compound that is easy to use in vitro and in vivo. One limitation of using Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA is its cost, as it can be expensive to synthesize and purchase.
Zukünftige Richtungen
There are several future directions for research on Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA. One area of interest is the development of more potent and selective inhibitors of calpains and caspases. Another area of interest is the study of the effects of Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA on other biological processes, such as autophagy and mitophagy. Additionally, Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA may have potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. Further research is needed to explore these possibilities.
Synthesemethoden
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA is synthesized through solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The peptide is then cleaved from the resin and purified through high-performance liquid chromatography (HPLC). The final product is a white powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA is commonly used as a tool compound in scientific research to study the role of calpains and caspases in various biological processes. These enzymes play important roles in apoptosis, necrosis, and inflammation, and their dysregulation has been implicated in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA is also used to study the effects of calpain and caspase inhibitors on these processes.
Eigenschaften
CAS-Nummer |
134665-86-4 |
|---|---|
Produktname |
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamide |
Molekularformel |
C30H38N8O7 |
Molekulargewicht |
622.7 g/mol |
IUPAC-Name |
benzyl N-[(2S)-2-amino-5-(carbamoylamino)pentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C30H38N8O7/c1-18-15-25(39)45-24-16-20(11-12-21(18)24)37-26(40)23(10-6-13-35-28(32)33)38(27(41)22(31)9-5-14-36-29(34)42)30(43)44-17-19-7-3-2-4-8-19/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17,31H2,1H3,(H,37,40)(H4,32,33,35)(H3,34,36,42)/t22-,23-/m0/s1 |
InChI-Schlüssel |
ZATVQDQKRKDQOX-GOTSBHOMSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N(C(=O)[C@H](CCCNC(=O)N)N)C(=O)OCC3=CC=CC=C3 |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N(C(=O)C(CCCNC(=O)N)N)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N(C(=O)C(CCCNC(=O)N)N)C(=O)OCC3=CC=CC=C3 |
Andere CAS-Nummern |
134665-86-4 |
Synonyme |
enzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamide Z-Cit-Arg-NH-Mec |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



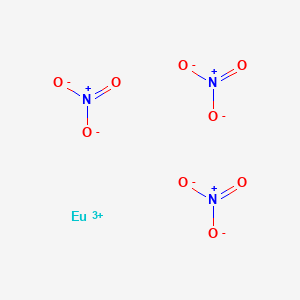
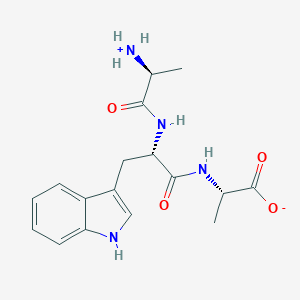
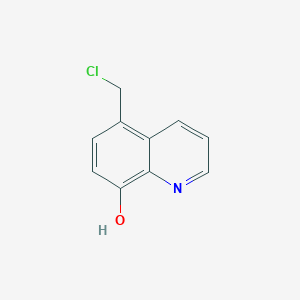
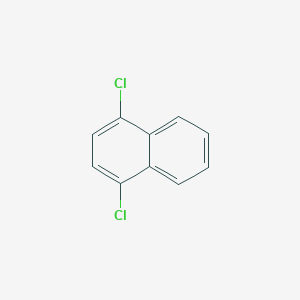
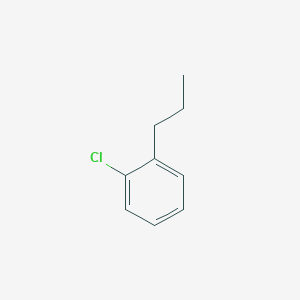
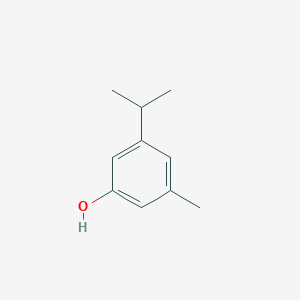
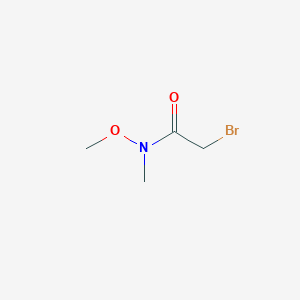
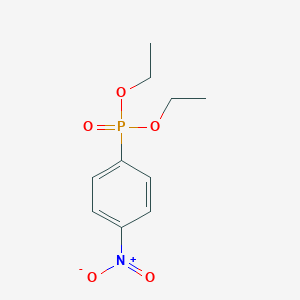
![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)
